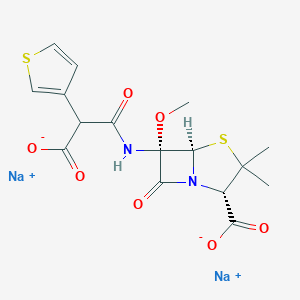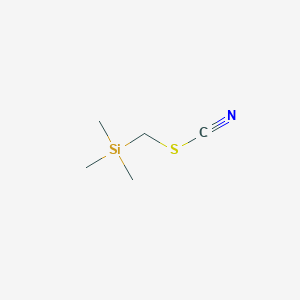
Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester, also known as methyl N-(amino-carbonyloxy)ethanimidothioate, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a derivative of ethanimidothioic acid, which is a sulfur-containing organic compound that is used in the synthesis of various chemicals. Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied and reported.
Mécanisme D'action
The mechanism of action of ethanimidothioic acid, N-((aminocarbonyl)oxy)-, Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester ester has not been fully elucidated. However, studies have suggested that this compound may act as a nucleophile in various reactions. In addition, this compound may undergo hydrolysis to release ethanimidothioic acid, which can then participate in various reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ethanimidothioic acid, N-((aminocarbonyl)oxy)-, Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester ester have not been extensively studied. However, studies have suggested that this compound may exhibit antioxidant and anti-inflammatory properties. In addition, this compound may have potential applications in the treatment of various diseases, including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethanimidothioic acid, N-((aminocarbonyl)oxy)-, Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester ester in lab experiments is its availability. This compound can be easily synthesized using different methods, making it readily accessible for scientific research. In addition, this compound has shown potential applications in various fields of research, including organic synthesis and drug discovery.
However, one of the limitations of using this compound in lab experiments is its stability. Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester ester is prone to hydrolysis, which can affect its activity and potency. In addition, this compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of ethanimidothioic acid, N-((aminocarbonyl)oxy)-, Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester ester. One of the areas where this compound has potential applications is in the development of new drugs for the treatment of various diseases. In addition, this compound can be further studied for its potential use in asymmetric catalysis and other organic synthesis reactions. Furthermore, the mechanism of action and biochemical and physiological effects of this compound can be further elucidated through additional studies.
Méthodes De Synthèse
Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester ester can be synthesized using different methods. One of the methods involves the reaction of ethanimidothioic acid with Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester chloroformate and ammonium carbonate in dichloromethane. The reaction mixture is then stirred for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of ethanimidothioic acid with Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester carbamate in the presence of a catalyst such as triethylamine. The reaction mixture is then heated, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester ester has potential applications in various fields of scientific research. One of the areas where this compound has been studied is in the field of organic synthesis. This compound has been used as a building block in the synthesis of various organic compounds, including biologically active molecules such as antitumor agents. In addition, this compound has been studied for its potential use in the preparation of chiral ligands for asymmetric catalysis.
Propriétés
Numéro CAS |
16960-39-7 |
|---|---|
Nom du produit |
Ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester |
Formule moléculaire |
C4H8N2O2S |
Poids moléculaire |
148.19 g/mol |
Nom IUPAC |
methyl N-carbamoyloxyethanimidothioate |
InChI |
InChI=1S/C4H8N2O2S/c1-3(9-2)6-8-4(5)7/h1-2H3,(H2,5,7) |
Clé InChI |
VCFUBFMWDABVJZ-UTCJRWHESA-N |
SMILES isomérique |
C/C(=N/OC(=O)N)/SC |
SMILES |
CC(=NOC(=O)N)SC |
SMILES canonique |
CC(=NOC(=O)N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)





